molecular formula C15H21NO2 B6291910 Methyl (2R,3R)-2-methyl-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate CAS No. 163705-87-1

Methyl (2R,3R)-2-methyl-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate

Cat. No.: B6291910
CAS No.: 163705-87-1
M. Wt: 247.33 g/mol
InChI Key: QVKPXSULPYUNBF-YRGRVCCFSA-N
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Description

Methyl (2R,3R)-2-methyl-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate is a chiral compound with significant interest in various fields of chemistry and pharmacology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2R,3R)-2-methyl-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as ®-phenylethylamine and methyl acrylate.

    Formation of Pyrrolidine Ring: The key step involves the cyclization of an intermediate to form the pyrrolidine ring. This can be achieved through a [3+2] cycloaddition reaction.

    Chiral Resolution: The resulting mixture of diastereomers is then separated using chiral chromatography to obtain the desired (2R,3R)-isomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing batch or continuous flow reactors to handle large quantities of starting materials.

    Optimization of Reaction Conditions: Employing high-throughput screening to optimize reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

    Purification: Advanced purification techniques, including crystallization and chromatography, to ensure the high enantiomeric purity required for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,3R)-2-methyl-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Methyl (2R,3R)-2-methyl-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials with specific chiral properties.

Mechanism of Action

The mechanism by which Methyl (2R,3R)-2-methyl-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate exerts its effects involves:

    Molecular Targets: The compound may interact with specific receptors or enzymes, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to pain perception, inflammation, or neurotransmission.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2R,3R)-2-methyl-1-phenylpyrrolidine-3-carboxylate: Lacks the phenylethyl group, resulting in different chemical and biological properties.

    Ethyl (2R,3R)-2-methyl-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester, affecting its reactivity and pharmacokinetics.

Uniqueness

Methyl (2R,3R)-2-methyl-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate is unique due to its specific stereochemistry and the presence of both a pyrrolidine ring and a phenylethyl group, which confer distinct chemical reactivity and potential biological activity.

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines, from synthetic chemistry to pharmacology.

Properties

IUPAC Name

methyl (2R,3R)-2-methyl-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-11(13-7-5-4-6-8-13)16-10-9-14(12(16)2)15(17)18-3/h4-8,11-12,14H,9-10H2,1-3H3/t11-,12-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVKPXSULPYUNBF-YRGRVCCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCN1C(C)C2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](CCN1[C@H](C)C2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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